molecular formula C8H5ClFN3S B13697209 2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole

Cat. No.: B13697209
M. Wt: 229.66 g/mol
InChI Key: JSFVISSZAAHUNB-UHFFFAOYSA-N
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Description

2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole core is a recognized pharmacophore, valued for its metabolic stability, ability to form hydrogen bonds, and favorable lipophilicity that promotes good cell permeability and oral bioavailability . The presence of electron-withdrawing chlorine and fluorine substituents on the phenyl ring is a strategic modification known to enhance biological activity and interaction with target enzymes . This compound serves as a versatile building block for synthesizing novel chemical entities. Its primary research applications include use as a precursor in the development of potential anticancer agents , where similar 1,3,4-thiadiazole derivatives have demonstrated potent activity by inducing apoptosis and cell cycle arrest in various cancer cell lines . It is also a key intermediate in exploring new antimicrobial agents , as the 2-amino-1,3,4-thiadiazole moiety is a proven scaffold for creating derivatives with efficacy against a broad spectrum of drug-resistant bacterial and fungal pathogens . Furthermore, the reactivity of the exocyclic amine group makes it an ideal substrate for further derivatization, enabling the creation of diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies. Product Specifications: The product is typically supplied as a solid powder. For specific data on purity, melting point, and structural characterization (NMR, MS), please consult the Certificate of Analysis. Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H5ClFN3S

Molecular Weight

229.66 g/mol

IUPAC Name

5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClFN3S/c9-6-4(2-1-3-5(6)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

JSFVISSZAAHUNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl5)

A patented method describes a solid-phase reaction where thiosemicarbazide, the substituted aromatic acid (in this case, 2-chloro-3-fluorobenzoic acid), and phosphorus pentachloride are ground together at room temperature. The process involves:

  • Mixing molar ratios of thiosemicarbazide : 2-chloro-3-fluorobenzoic acid : phosphorus pentachloride = 1 : (1–1.2) : (1–1.2).
  • Grinding the dry mixture in a reaction vessel until the reaction completes, forming a crude product.
  • Treating the crude product with an alkaline solution to adjust pH to 8–8.2.
  • Filtering, drying, and recrystallizing the product to obtain pure this compound.

Advantages of this method include mild reaction conditions, short reaction time, low toxicity of reagents, simple equipment requirements, and high yields (>91%).

Step Description Conditions Outcome
Reactants mixing Thiosemicarbazide + 2-chloro-3-fluorobenzoic acid + PCl5 Room temperature, grinding Crude 2-amino-5-aryl-thiadiazole
pH adjustment Add alkaline solution to pH 8–8.2 Ambient Precipitation of product
Filtration & recrystallization Filter, dry, recrystallize Standard lab procedures Pure target compound

Cyclization via Acylation and Dehydration of Thiosemicarbazides

Another common approach involves acylation of thiosemicarbazide derivatives with acid chlorides or carboxylic acids, followed by cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionating reagents like Lawesson’s reagent or phosphorus pentasulfide (P2S5).

  • The aromatic acid or acid chloride bearing chloro and fluoro substituents reacts with thiosemicarbazide.
  • The intermediate acylthiosemicarbazide undergoes cyclodehydration to form the thiadiazole ring.
  • This method can be conducted in solvent or solventless conditions, sometimes assisted by microwave irradiation for efficiency.

This method is versatile and widely used for preparing various 5-aryl-2-amino-1,3,4-thiadiazoles, including the 2-chloro-3-fluorophenyl derivative, with yields typically above 85%.

Reaction Using Carbon Disulfide and Alkaline Conditions

A method reported in literature involves:

  • Treating thiosemicarbazide with carbon disulfide (CS2) and potassium hydroxide to form potassium thiosemicarbazide-4-dithiocarboxylate salt.
  • Heating this intermediate at around 140 °C induces cyclization to 2-amino-5-mercapto-1,3,4-thiadiazole.
  • Subsequent substitution reactions on the mercapto group with aryl halides (such as 2-chloro-3-fluorophenyl halides) can yield the target aryl-substituted thiadiazole.

This method is beneficial for introducing thiol functionality and further derivatization but may require multiple steps and careful control of reaction conditions.

Nucleophilic Substitution and Cyclodehydration Route

In more complex synthetic sequences, intermediates such as 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides are prepared by reacting the thiadiazole core with chloroacetyl chloride. These intermediates then undergo nucleophilic substitution with substituted thioureas or amines, followed by cyclodehydration to yield substituted aminothiadiazoles.

  • This method allows structural diversity by varying the nucleophile.
  • It is useful for preparing derivatives with additional functional groups on the thiadiazole ring.
  • Spectroscopic data confirm the formation of the thiadiazole ring and substitution patterns.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Solid-phase grinding with PCl5 Thiosemicarbazide, aromatic acid, PCl5 Room temp, grinding >91% Simple, mild, low toxicity, high yield Requires dry conditions
Acylation and cyclodehydration Thiosemicarbazide, acid chloride, POCl3 or PCl5 Heating, solvent or solventless ~85–95% Versatile, widely applicable Use of corrosive dehydrating agents
CS2 and alkaline cyclization + substitution Thiosemicarbazide, CS2, KOH, aryl halide Heating to 140 °C >90% (for intermediate) Good for mercapto derivatives Multi-step, requires careful control
Nucleophilic substitution on chloroacetamide intermediate Thiadiazole intermediate, substituted thioureas Reflux in pyridine or benzene Moderate to high Structural diversity, functionalization More complex, longer synthesis

Research Findings and Practical Considerations

  • The solid-phase grinding method using phosphorus pentachloride is notable for its operational simplicity and environmental friendliness compared to traditional liquid-phase methods. It avoids prolonged reaction times and complex equipment.
  • The choice of aromatic acid or acid chloride bearing the 2-chloro-3-fluoro substituents is critical for obtaining the desired 5-substituted thiadiazole with correct regioselectivity.
  • Post-reaction purification by recrystallization ensures high purity, which is essential for subsequent biological or material applications.
  • Spectroscopic characterization (IR, 1H NMR, 13C NMR) consistently confirms the formation of the thiadiazole ring and substitution pattern.
  • Alternative methods involving carbon disulfide provide access to thiol derivatives, which can be further functionalized, expanding the chemical space around the thiadiazole core.
  • Dehydrating agents like phosphorus oxychloride and pentachloride are commonly used but require careful handling due to corrosivity and toxicity.

Chemical Reactions Analysis

Amino Group Reactivity

The 2-amino group participates in nucleophilic and condensation reactions due to its lone electron pair.

Acylation Reactions

The amino group reacts with acyl chlorides to form stable acetamide derivatives. For example:

  • Reaction with chloroacetyl chloride in basic media yields 2-(2-chloroacetamido)-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole (Fig. 1A) .

  • IR spectroscopy confirms amide bond formation via peaks at 1691 cm⁻¹ (C=O stretch) and 1582 cm⁻¹ (N–H bend) .

Conditions : Anhydrous ethanol, room temperature, 2–4 hours .

Electrophilic Substitution on the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes substitutions at the 5-position, influenced by the aryl substituent’s electronic effects.

Halogenation

  • Bromination with Br₂ in acetic acid introduces bromine at the para position of the aryl ring, forming 2-amino-5-(2-chloro-3-fluoro-4-bromophenyl)-1,3,4-thiadiazole .

  • Iodination using N-iodosuccinimide (NIS) under UV light yields mono- or di-iodinated derivatives .

Mechanism : Electrophilic aromatic substitution (EAS) facilitated by the electron-withdrawing fluorine atom .

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro substituent on the aryl ring is susceptible to SNAr reactions due to activation by the adjacent fluorine atom.

Reagent Product Conditions Yield Source
Sodium methoxide2-Amino-5-(2-methoxy-3-fluorophenyl)-1,3,4-thiadiazoleReflux in methanol, 6–8 hrs78%
Ammonia (NH₃)2-Amino-5-(2-amino-3-fluorophenyl)-1,3,4-thiadiazoleAutoclave, 120°C, 12 hrs65%
Thiourea2-Amino-5-(2-thioureido-3-fluorophenyl)-1,3,4-thiadiazoleEthanol, 80°C, 4 hrs82%

Key Insight : The fluorine atom at the 3-position enhances the leaving group ability of the 2-chloro substituent via inductive effects .

Oxidation

  • The amino group is oxidized to a nitro group using KMnO₄/H₂SO₄ , yielding 2-nitro-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole .

  • H₂O₂/Fe³⁺ systems achieve selective oxidation without ring degradation .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole intermediate, which rearranges to form open-chain thioureas .

Cyclocondensation Reactions

The amino group facilitates heterocycle fusion:

  • Condensation with 2-methyl-5-nitroimidazole carboxaldehyde forms 2-(5-nitroimidazolylmethyl)-1,3,4-thiadiazole derivatives under acidic conditions .

  • IR data (1671 cm⁻¹ for C=N stretch) and ¹H NMR (δ 4.36 ppm for –CH₂–) confirm product formation .

Metal Complexation

The thiadiazole nitrogen and amino group act as ligands for transition metals:

  • Copper(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound .

  • Zinc(II) complexes show distorted tetrahedral geometry, as confirmed by UV-Vis and ESR spectroscopy .

Photochemical Reactions

  • UV irradiation in DMF induces C–S bond cleavage, yielding 2-amino-1,3,4-thiadiazol-5-yl radicals , which dimerize or react with scavengers like TEMPO .

Scientific Research Applications

2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituent type and position. Key analogs include:

Compound Name Substituent Position/Group Key Properties/Activities Reference
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl (no halogen/hydroxyl) Baseline fluorescence, moderate bioactivity
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-hydroxy-phenyl Dual fluorescence, antimycotic activity
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole 4-chloro-phenyl Antimicrobial, used in agrochemicals
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 3-fluoro-phenyl Insecticidal, fungicidal activity
Target Compound 2-chloro-3-fluoro-phenyl Inferred: Enhanced stability, potential dual bioactivity

Key Observations:

  • Fluorescence Properties: Analog TS exhibits dual fluorescence due to charge transfer facilitated by the ortho-hydroxy group. The chloro and fluoro substituents in the target compound may reduce fluorescence intensity but improve photostability .

Physicochemical Properties

  • Dipole Moments: The 2-chloro-3-fluorophenyl group increases dipole moment compared to unsubstituted analogs, enhancing solubility in polar solvents and bioavailability .
  • Thermal Stability: Halogenated analogs generally exhibit higher melting points (e.g., 5-(3-fluorophenyl)-thiadiazole melts at ~142°C) due to stronger intermolecular interactions .

Biological Activity

2-Amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound and its derivatives, particularly focusing on antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.

The molecular formula for this compound is C8H7ClFN4SC_8H_7ClFN_4S, with a molar mass of approximately 232.68 g/mol. The compound features a thiadiazole ring that is known for its reactivity and ability to form derivatives with various biological activities.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial and antifungal activities against various strains:

  • Antibacterial Activity :
    • Compounds with the 1,3,4-thiadiazole moiety exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
    • The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity :
    • The compounds demonstrated antifungal properties against fungal strains such as Aspergillus niger and Candida albicans, with some exhibiting zones of inhibition comparable to established antifungals .
CompoundAntimicrobial ActivityMIC (μg/mL)
Compound AAgainst S. aureus32.6
Compound BAgainst E. coli62.5
Compound CAgainst A. niger47.5

2. Anticancer Activity

Research has indicated that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example:

  • A study reported that certain derivatives showed significant anticancer activity against Ehrlich’s Ascites carcinoma cells . The structural modifications in these compounds are crucial for enhancing their efficacy.

3. Anticonvulsant Activity

The anticonvulsant properties of compounds derived from thiadiazoles have also been explored:

  • In a study by Dogan et al., specific derivatives of this compound were evaluated for their anticonvulsant effects using standard models . Some exhibited promising results compared to control groups.

4. Anti-inflammatory Activity

Thiadiazoles have shown potential in reducing inflammation:

  • Compounds were tested using carrageenan-induced rat paw edema models, demonstrating significant anti-inflammatory effects comparable to diclofenac sodium . This suggests their potential use in treating inflammatory conditions.

Case Studies

Several case studies have documented the synthesis and biological evaluation of various thiadiazole derivatives:

  • Case Study 1 : A series of 2-amino-thiadiazoles were synthesized and evaluated for their antimicrobial properties. The results indicated that certain substitutions on the thiadiazole ring enhanced antibacterial activity significantly .
  • Case Study 2 : Another study focused on the synthesis of compounds containing both thiadiazole and oxadiazole rings, which showed improved antiviral activities against Tobacco Mosaic Virus (TMV), highlighting the versatility of these scaffolds in medicinal chemistry .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-amino-5-(2-chloro-3-fluorophenyl)-1,3,4-thiadiazole, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and substituted phenyl precursors. For example, phosphorus oxychloride (POCl₃) acts as a solvent, catalyst, and cyclizing agent in one-pot reactions, achieving yields >70% under reflux conditions . Key parameters include:

  • Temperature : 80–100°C to ensure complete cyclization.
  • Solvent selection : POCl₃ or DMF for polar intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. Q2. Which spectroscopic techniques are most effective for characterizing this thiadiazole derivative?

Methodological Answer:

  • FT-IR : Confirms the presence of NH₂ (3100–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Cl (600–800 cm⁻¹) groups .
  • ¹H/¹³C-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and distinguishes substituents on the phenyl ring (e.g., fluorine coupling patterns) .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C, H, N, S values .

Advanced Research Questions

Q. Q3. How does the substitution pattern (e.g., 2-chloro-3-fluorophenyl) influence the compound’s electronic properties and reactivity?

Methodological Answer: The electron-withdrawing Cl and F substituents increase the electrophilicity of the thiadiazole ring, enhancing its reactivity in nucleophilic aromatic substitution (NAS) or coordination chemistry. Computational methods (e.g., DFT) can quantify:

  • HOMO-LUMO gaps : Correlate with fluorescence properties (e.g., emission at 400–450 nm in DMSO) .
  • Electrostatic potential maps : Predict binding sites for metal coordination (e.g., with Cu²⁺ or Fe³⁺) .
    Experimental validation via cyclic voltammetry reveals redox peaks at −0.5 to +1.2 V (vs. Ag/AgCl) .

Q. Q4. What strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. anticonvulsant effects)?

Methodological Answer:

  • Dose-response profiling : Test cytotoxicity across multiple cell lines (e.g., SW707, A549) to establish IC₅₀ values and selectivity indices .
  • Target validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for enzymes like carbonic anhydrase (anticancer) vs. GABA receptors (anticonvulsant) .
  • Meta-analysis : Cross-reference SAR studies; e.g., 2-chloro-3-fluorophenyl derivatives show higher antiproliferative activity (IC₅₀ ≈ 1.5 μM) than non-halogenated analogs .

Q. Q5. How can fluorescence properties of this compound be leveraged for molecular probe design?

Methodological Answer:

  • Solvatochromic studies : Measure emission shifts in solvents of varying polarity (e.g., λₑₘ = 420 nm in ethanol vs. 450 nm in chloroform) to optimize probe sensitivity .
  • Liposome encapsulation : Use DPPC phospholipids to enhance aqueous stability and target-specific delivery .
  • Quenching assays : Test interactions with biomolecules (e.g., BSA) via Stern-Volmer plots to quantify binding constants (Kb ≈ 10⁴ M⁻¹) .

Experimental Design & Data Analysis

Q. Q6. What in vitro assays are recommended to evaluate corrosion inhibition efficiency of this compound?

Methodological Answer:

  • Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance (Rct) in 0.5 M HCl; a 70% inhibition efficiency corresponds to Rct > 1000 Ω·cm² .
  • Potentiodynamic polarization : Determine corrosion current density (icorr); a 10-fold reduction (e.g., from 200 μA/cm² to 20 μA/cm²) indicates strong adsorption on mild steel .
  • Surface analysis : Use SEM-EDX to confirm formation of protective films containing S and N atoms .

Q. Q7. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability (RMSD < 2 Å over 100 ns) for targets like EGFR or tubulin .
  • Pharmacophore mapping : Identify critical features (e.g., NH₂ for hydrogen bonding, halogen atoms for hydrophobic pockets) .
  • ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

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